molecular formula C17H12N2O4 B5116036 methyl 2-[(Z)-2-cyano-2-(4-nitrophenyl)ethenyl]benzoate

methyl 2-[(Z)-2-cyano-2-(4-nitrophenyl)ethenyl]benzoate

Cat. No.: B5116036
M. Wt: 308.29 g/mol
InChI Key: XDUSXROUDRWPJF-GXDHUFHOSA-N
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Description

Methyl 2-[(Z)-2-cyano-2-(4-nitrophenyl)ethenyl]benzoate is an organic compound that features a cyano group, a nitrophenyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(Z)-2-cyano-2-(4-nitrophenyl)ethenyl]benzoate typically involves the condensation of methyl 2-(2-cyanoacetamido)benzoate with ethyl (Z)-2-cyano-2-(4-nitrophenyl)ethenyl acetate. This reaction is carried out under solvent-free conditions at elevated temperatures, often around 70°C, and requires prolonged stirring to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent-free methods are preferred to minimize environmental impact and reduce costs associated with solvent recovery and disposal.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(Z)-2-cyano-2-(4-nitrophenyl)ethenyl]benzoate undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products

    Oxidation: Conversion of the nitro group to an amino group.

    Reduction: Conversion of the cyano group to an amine.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-[(Z)-2-cyano-2-(4-nitrophenyl)ethenyl]benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-[(Z)-2-cyano-2-(4-nitrophenyl)ethenyl]benzoate involves its interaction with various molecular targets. The cyano and nitro groups can participate in electron-withdrawing interactions, affecting the reactivity of the compound. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2-cyanoacetamido)benzoate
  • Ethyl (Z)-2-cyano-2-(4-nitrophenyl)ethenyl acetate
  • Methyl 4-(2-(ethoxycarbonyl)-1-fluoro-1-ethenyl)benzoate

Uniqueness

Methyl 2-[(Z)-2-cyano-2-(4-nitrophenyl)ethenyl]benzoate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both cyano and nitro groups makes it a versatile intermediate in organic synthesis, while the benzoate ester provides additional functionalization options.

Properties

IUPAC Name

methyl 2-[(Z)-2-cyano-2-(4-nitrophenyl)ethenyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O4/c1-23-17(20)16-5-3-2-4-13(16)10-14(11-18)12-6-8-15(9-7-12)19(21)22/h2-10H,1H3/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDUSXROUDRWPJF-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C=C(C#N)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=CC=C1/C=C(\C#N)/C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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